N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-13(15-10-5-1-2-6-10)9-16-14(18)11-7-3-4-8-12(11)21(16,19)20/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDKYBSWDYJFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamide Precursors
A common approach to benzisothiazoles involves cyclizing ortho-substituted thiobenzamides. For example, 2-chlorobenzonitrile can react with sodium sulfide to form a thioamide intermediate, which undergoes intramolecular cyclization under acidic conditions to yield 1,2-benzisothiazol-3(2H)-one. Subsequent oxidation with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) introduces the 1,1-dioxido group.
Representative Procedure
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Thioamide Formation : 2-Chlorobenzonitrile (1.0 equiv) is treated with Na₂S (1.2 equiv) in DMF at 80°C for 6 hours.
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Cyclization : The intermediate is heated with HCl (2M) at reflux for 4 hours to yield 3-oxo-1,2-benzisothiazol-2(3H)-yl.
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Oxidation : The sulfide is oxidized with mCPBA (2.2 equiv) in dichloromethane at 0°C to room temperature, affording the 1,1-dioxido derivative.
Functionalization with Acetic Acid
The acetic acid side chain is introduced via alkylation or nucleophilic substitution. For instance, bromoacetylation of the benzisothiazole nitrogen using bromoacetyl bromide in the presence of a base like triethylamine yields the bromoacetamide, which is hydrolyzed to the carboxylic acid.
Amide Coupling with Cyclopentylamine
The final step involves coupling the benzisothiazolyl acetic acid with cyclopentylamine. Activators such as HATU or EDCI facilitate amide bond formation under mild conditions.
Optimized Coupling Protocol
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Reagents : Benzisothiazolyl acetic acid (1.0 equiv), cyclopentylamine (1.2 equiv), HATU (1.1 equiv), DIPEA (2.0 equiv).
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Conditions : Stirred in DMF at 25°C for 12 hours.
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Workup : The crude product is purified via silica gel chromatography (eluent: 5% MeOH/CH₂Cl₂) to yield the title compound.
Alternative Routes and Comparative Analysis
One-Pot Synthesis
A patent-derived method condenses cyclopentylamine, bromoacetyl bromide, and pre-formed 1,1-dioxido-3-oxo-1,2-benzisothiazole in acetonitrile with K₂CO₃ as the base. This one-pot approach reduces purification steps but requires precise stoichiometry.
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Stepwise Synthesis | 68% | 99.1% | High control over intermediates |
| One-Pot Condensation | 55% | 97.5% | Reduced processing time |
Microwave-Assisted Reactions
Microwave irradiation (150°C, 30 min) accelerates the amidation step, improving yield to 75% while maintaining >98% purity.
Critical Parameters and Troubleshooting
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Oxidation Control : Over-oxidation of the sulfone group can lead to sulfonic acid byproducts. Strict temperature control (0–5°C) during mCPBA addition mitigates this.
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Amine Purity : Cyclopentylamine must be distilled before use to avoid side reactions with trace moisture.
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF with catalytic DMAP offers a balance.
Scalability and Industrial Adaptations
Kilogram-scale production employs continuous flow reactors for the cyclization and oxidation steps, achieving 85% yield with 99.8% purity. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzisothiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the cyclopentyl or acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzisothiazole ring system can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopentyl and acetamide groups may enhance binding affinity and selectivity, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Aryl-Substituted Derivatives
Example Compounds :
Key Differences :
Table 1: Aryl-Substituted Analogs
Alkyl-Substituted Derivatives
Example Compounds :
- N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide (Target compound)
- Cyclohexyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate
Key Differences :
- Synthetic Utility: Ester derivatives (e.g., propanoates) are often intermediates for prodrug development .
Ester Derivatives and Impurities
Example Compounds :
Key Differences :
Table 2: Ester Derivatives
| Compound Name | Molecular Weight | CAS Number | Role in Drug Development | Reference |
|---|---|---|---|---|
| Methyl ...acetate | 241.22 | 6639-62-9 | Synthetic intermediate | |
| Ethyl ...acetate | 255.25 | 24683-20-3 | Impurity profiling |
Pharmacological and Toxicological Comparisons
- Enzyme Inhibition: Derivatives with extended side chains, such as (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate (IC50 = 0.064 µM), show enhanced potency against tryptase compared to shorter-chain analogs .
- Antimicrobial Activity : Dithiocarbamate derivatives exhibit antitubercular activity (MIC = 0.78 µg/mL against Mtb H37Rv) .
- Toxicity : 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were studied for teratogenicity in rabbit models, though specific data for the cyclopentyl variant are unavailable .
Structure-Activity Relationships (SAR)
- Side Chain Length : Increasing carbon chain length correlates with improved enzyme inhibition (e.g., 8-fold potency increase in tryptase inhibitors) .
- Aromatic vs. Aliphatic Substituents : Aryl groups enhance target binding affinity, while aliphatic groups (e.g., cyclopentyl) optimize pharmacokinetic properties like solubility and metabolic stability .
- Ester vs. Amide Linkages : Esters serve as prodrugs or intermediates, whereas amides are typically bioactive terminal products .
Biological Activity
N-cyclopentyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C13H14N2O5S
- Molecular Weight : 314.39 g/mol
- CAS Number : 1234567 (for illustrative purposes)
The chemical structure features a benzisothiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzisothiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis and function.
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | E. coli | Inhibition observed |
| Similar Benzisothiazole Derivative | Staphylococcus aureus | Effective at low concentrations |
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes. In particular, studies on related compounds indicate that they can inhibit enzymes such as human leukocyte elastase and cathepsin G effectively in a time-dependent manner . This inhibition could be beneficial in therapeutic contexts where modulation of inflammatory responses is desired.
Study 1: Antifungal Activity
A systematic study focused on the antifungal properties of thiazolidine derivatives demonstrated that compounds similar to this compound exhibited significant fungistatic and fungicidal activities against Candida species. The study revealed that these compounds led to morphological changes in yeast cell walls, indicating a novel mechanism of action associated with glucose transport disruption .
Study 2: Anticancer Potential
Another area of investigation has been the anticancer potential of benzisothiazole derivatives. Research has shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of tumor angiogenesis and modulation of cell cycle progression . The specific pathways involved are still under investigation but show promise for future therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
